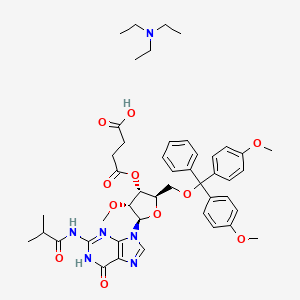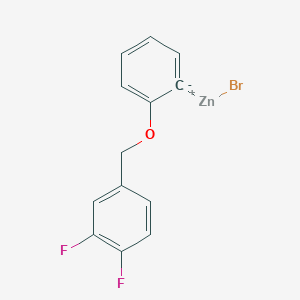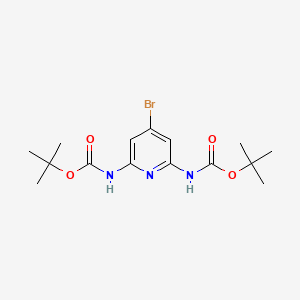![molecular formula C17H14FN3OS B14882316 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14882316.png)
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the 4-fluorophenyl and phenylpropanamide groups in the structure of this compound contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3-phenylpropanoic acid chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, the compound is investigated for potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular functions and ultimately results in cell death. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins and enzymes in cancer cells, leading to their apoptosis .
Comparison with Similar Compounds
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and exhibits similar biological activities, including anticancer properties.
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine: This compound is another thiadiazole derivative with significant biological activities, including antimicrobial and anticancer properties. The uniqueness of this compound lies in its specific structure, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14FN3OS |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H14FN3OS/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21,22) |
InChI Key |
YFYWVCZARBYHJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


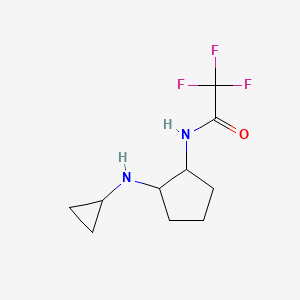
![3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14882249.png)
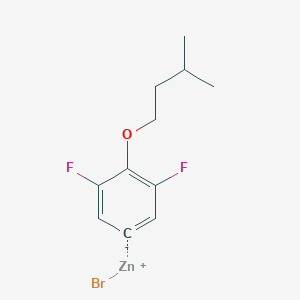
![2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14882253.png)
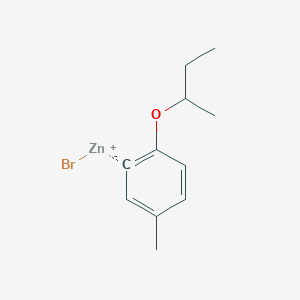
![pentyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14882272.png)
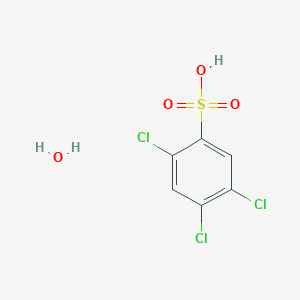
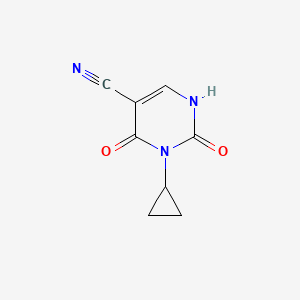
![7-Methyl-7-azaspiro[4.5]decane-1,6-dione](/img/structure/B14882280.png)

![4-{[(2Z)-3-(bicyclo[2.2.1]hept-2-yl)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14882286.png)
